molecular formula C10H11ClO2 B3024627 1-(3-Chloro-4-methoxyphenyl)propan-2-one CAS No. 90617-51-9

1-(3-Chloro-4-methoxyphenyl)propan-2-one

Cat. No.: B3024627
CAS No.: 90617-51-9
M. Wt: 198.64 g/mol
InChI Key: BLQBWGUQLMBLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Aromatic Ketones in Chemical Research

Halogenated aromatic ketones, particularly α-halo ketones, are highly valued as versatile building blocks in organic synthesis. mdpi.comresearchgate.net Their significance stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-halocarbon. mdpi.com This arrangement allows for a wide range of reactions with various nucleophiles, making them key precursors in the construction of more complex molecular architectures. mdpi.com

These compounds are instrumental in the synthesis of a diverse array of N, S, and O-heterocycles, many of which exhibit notable biological activity. mdpi.comresearchgate.net Research has demonstrated that α-bromo, α-chloro, and α-iodo ketones are crucial intermediates in the synthesis of several blockbuster pharmaceutical compounds. mdpi.com Their utility also extends to the formation of organometallic species. mdpi.com The reactivity of α-halo ketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov Over the past two decades, significant advancements have been made in the synthesis of these important building blocks, with a focus on developing greener and more efficient protocols. mdpi.com

Historical Trajectories in the Investigation of Phenylacetone (B166967) Derivatives

The investigation of phenylacetone and its derivatives is deeply rooted in the history of pharmaceutical and organic chemistry. Phenylacetone, also known as 1-phenyl-2-propanone, is a foundational structure in this class of compounds. ontosight.aiwikipedia.org Historically, phenylacetones have been recognized as important intermediates in the synthesis of various pharmaceuticals. ontosight.ai For instance, they are precursors to certain amphetamines used in the treatment of ADHD and narcolepsy, as well as some antihistamines and anesthetics. ontosight.ai

The development of synthetic methodologies for phenylacetone derivatives has evolved over time. Early methods included the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) and the distillation of phenylacetic acid with lead acetate. wikipedia.orgnih.gov The illicit use of phenylacetone in the synthesis of controlled substances led to its regulation in the United States as a Schedule II controlled substance in 1980. wikipedia.org

Despite this, legitimate research into phenylacetone derivatives continues due to their utility in creating a wide range of organic compounds. They are used as building blocks for new compounds with potential therapeutic applications. ontosight.ai The core structure of phenylacetone allows for a variety of substitutions on the phenyl ring, leading to a vast library of derivatives with diverse chemical properties and potential applications in medicinal chemistry and materials science. smolecule.com For example, certain phenylacetone derivatives have been investigated for their anxiolytic properties. google.com

Precise Chemical Nomenclature and Structural Context of 1-(3-Chloro-4-methoxyphenyl)propan-2-one

The compound this compound is a derivative of phenylacetone, featuring specific substitutions on the aromatic ring. Its systematic IUPAC name precisely describes its molecular structure. The parent structure is propan-2-one, which is a three-carbon chain with a carbonyl group on the second carbon. This propan-2-one moiety is attached at its first carbon to a phenyl group, which is itself substituted.

Below is a table summarizing the key chemical identifiers and properties for this compound.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Canonical SMILES COC1=C(C=C(C=C1)CC(=O)C)Cl
InChI Key (unavailable)
CAS Number (unavailable)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQBWGUQLMBLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 1 3 Chloro 4 Methoxyphenyl Propan 2 One

Regioselective Synthesis via Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a direct and effective method for the synthesis of aryl ketones. The regioselective acylation of 2-chloroanisole (B146271) is the most direct route to forming the 1-(3-chloro-4-methoxyphenyl)propan-2-one backbone. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring, with the position of substitution being directed by the existing methoxy (B1213986) and chloro substituents. The methoxy group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The substitution is expected to occur para to the strongly activating methoxy group, at the position also meta to the chlorine, leading to the desired product.

The choice of Lewis acid catalyst is critical in Friedel-Crafts acylation, as it influences reaction rate, yield, and selectivity. Strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are commonly used but can sometimes lead to side reactions, such as demethylation of the methoxy group. stackexchange.com Therefore, milder catalysts are often explored to optimize the synthesis.

Several Lewis acids can be employed to catalyze this transformation. A comparative study of catalysts such as iron(III) chloride (FeCl₃), bismuth(III) chloride (BiCl₃), and zinc chloride (ZnCl₂) can determine the optimal balance between reactivity and selectivity. researchgate.netbeilstein-journals.org For instance, FeCl₃ has been shown to be an effective and less harsh catalyst compared to AlCl₃ for the acylation of activated aromatic compounds like anisole (B1667542). beilstein-journals.org The catalyst loading is also a key parameter, with typical amounts ranging from 5 to 20 mol%. nih.govresearchgate.net Optimization studies often reveal that a specific catalyst and loading can maximize the yield of the desired para-acylated product while minimizing the formation of ortho-isomers or decomposition products. beilstein-journals.org

Table 1: Effect of Lewis Acid Catalysts on the Acylation of Anisole Derivatives This table presents generalized data from studies on related anisole acylations to illustrate typical trends.

Lewis Acid CatalystCatalyst Loading (mol%)Typical Yield of para-isomer (%)Notes
AlCl₃110~85%Risk of demethylation and side products. stackexchange.com
FeCl₃·6H₂O10~94%Effective and regioselective for activated rings. beilstein-journals.org
BiCl₃10HighEffective catalyst for various amine reactions, suggesting potential for acylation. researchgate.net
ZnCl₂20ModerateMilder catalyst, may require higher temperatures or longer reaction times. stackexchange.com

The reaction conditions, specifically solvent and temperature, play a pivotal role in the outcome of Friedel-Crafts acylation. The choice of solvent can affect the solubility of the reactants and the activity of the Lewis acid catalyst. Common solvents include dichloromethane (B109758) (CH₂Cl₂), nitromethane, or carbon disulfide. In some cases, solvent-free conditions using solid acid catalysts or ionic liquids have been developed as environmentally friendlier alternatives. researchgate.netresearchgate.net

Temperature control is crucial for managing selectivity and preventing unwanted side reactions. Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then gradually warmed to room temperature or higher to drive the reaction to completion. researchgate.net Optimization studies have shown that for the acylation of anisole with acetic anhydride (B1165640) using FeCl₃, increasing the temperature from 40 °C to 60 °C can significantly reduce the reaction time from over 4 hours to under 2 hours to achieve full conversion. beilstein-journals.org However, excessively high temperatures can lead to decreased purity due to the formation of byproducts.

Claisen-Schmidt Condensation and Subsequent Derivatization Pathways

An alternative synthetic route to this compound involves a multi-step process beginning with a Claisen-Schmidt condensation. This pathway first constructs an α,β-unsaturated ketone (a chalcone (B49325) derivative), which is then transformed into the target propanone.

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde and a ketone. miracosta.edu To synthesize the precursor for this compound, 3-chloro-4-methoxybenzaldehyde (B1194993) is reacted with acetone (B3395972). nih.gov This crossed-aldol condensation is typically performed in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. nih.gov

The mechanism involves the deprotonation of acetone by the base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-chloro-4-methoxybenzaldehyde. The resulting β-hydroxyketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone, (E)-4-(3-chloro-4-methoxyphenyl)but-3-en-2-one. miracosta.edu The reaction conditions, such as the concentration of the base and the reaction temperature, are optimized to maximize the yield of this chalcone precursor. nih.govnih.gov Solvent-free methods using solid NaOH have also proven to be highly efficient, often providing quantitative yields. nih.gov

Table 2: Optimization of Base Catalysts for Chalcone Synthesis via Claisen-Schmidt Condensation This table illustrates typical findings for the synthesis of chalcone derivatives.

Base CatalystMolar Ratio (mol%)Reaction ConditionsTypical Yield (%)
NaOH20Solvent-free, grinding96-98 nih.gov
KOH20Solvent-free, grindingSlightly lower than NaOH nih.gov
NaOHEquivalentEthanol, 10°C to RTHigh nih.gov
LiOH·H₂O2.2% w/wStirring at 55°C~82 researchgate.net

Once the chalcone intermediate, (E)-4-(3-chloro-4-methoxyphenyl)but-3-en-2-one, is synthesized, the final step is the reduction of the carbon-carbon double bond to yield the saturated propanone core. This transformation requires selective reduction of the alkene in the presence of the ketone and the aromatic ring.

A common method for this is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is highly effective for the selective reduction of α,β-unsaturated ketones. Other methods include the use of reducing agents that perform conjugate reduction, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst or other specialized hydride reagents. google.com For instance, a two-step process involving conjugate hydroboration followed by radical-based perfluoroalkylation showcases methods to functionalize the α-position after reducing the double bond. nih.gov The choice of method depends on the desired selectivity and the compatibility with the functional groups present in the molecule.

Chemoenzymatic and Stereoselective Biocatalytic Approaches for Related Propanone Compounds

Modern synthetic chemistry increasingly utilizes enzymes and whole-cell biocatalysts to perform highly selective transformations under mild conditions. nih.govmdpi.com While specific biocatalytic routes to this compound are not widely documented, the principles of chemoenzymatic synthesis can be applied to related propanone structures, particularly for producing chiral alcohols via the stereoselective reduction of the ketone. nih.gov

The reduction of prochiral ketones is a well-established application of biocatalysis. researchgate.net Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like Saccharomyces cerevisiae (baker's yeast) or specialized strains of E. coli, can reduce the carbonyl group of a propanone derivative to a secondary alcohol with very high enantioselectivity. acs.orgresearchgate.net This approach is valuable when a specific stereoisomer of the corresponding alcohol is the desired product.

These biocatalytic reductions are often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) to make the process economically viable. researchgate.net The combination of chemical synthesis to create the propanone scaffold followed by a biocatalytic step for stereoselective modification represents a powerful chemoenzymatic strategy. nih.govbris.ac.uk Such methods offer sustainable and efficient alternatives to traditional chemical resolutions or asymmetric syntheses. nih.gov

Enantioselective Reductions Utilizing Alcohol Dehydrogenases

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. Alcohol dehydrogenases (ADHs) are powerful biocatalysts for this purpose, offering high stereoselectivity under mild reaction conditions. Typically, this process involves the use of a cofactor, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), which is often regenerated in situ to ensure catalytic turnover.

While general methodologies for the ADH-catalyzed reduction of various aryl ketones are well-established, specific studies detailing the application of these enzymes to this compound, including data on enantiomeric excess, conversion rates, and optimal reaction conditions, are not present in the reviewed literature. Research in this area would likely involve screening a library of ADHs from different microbial sources to identify an enzyme with high activity and selectivity for this specific substrate.

Design and Implementation of Multi-Step Biocatalytic Cascades for Chiral Analogs

For the synthesis of chiral analogs of this compound, one could envision a cascade involving an initial biotransformation to introduce a chiral center, followed by further enzymatic modifications. However, the scientific literature does not currently contain specific examples of such multi-enzyme cascades being designed or implemented for this particular starting material. The development of such a process would first require the identification of suitable enzymes for each desired transformation and their subsequent optimization for compatibility and efficiency within a one-pot system.

Exploration of Novel Synthetic Routes and Sustainable Production Methods

The development of novel and sustainable synthetic routes is a continuous goal in modern chemistry, aiming to improve efficiency, reduce environmental impact, and utilize renewable resources. For a compound like this compound, this could involve exploring new catalytic systems, alternative starting materials, or flow chemistry approaches.

Elucidating Chemical Reactivity and Mechanistic Transformations of 1 3 Chloro 4 Methoxyphenyl Propan 2 One

Nucleophilic Substitution Reactions Involving the Halogen Moiety

Aryl halides with electron-withdrawing groups can undergo nucleophilic substitution, a reaction class that is otherwise uncommon for these compounds. libretexts.org The presence of such substituents activates the aromatic ring towards nucleophilic attack. libretexts.org

Reaction Scope with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The chlorine atom of 1-(3-chloro-4-methoxyphenyl)propan-2-one can be displaced by various nucleophiles. While direct studies on this specific molecule are not extensively detailed in the provided results, the principles of nucleophilic aromatic substitution (SNAr) on similarly structured compounds provide a strong basis for predicting its reactivity.

Amines : Primary and secondary amines can act as nucleophiles, displacing the chloride to form the corresponding N-substituted aniline (B41778) derivatives. The lone pair of electrons on the nitrogen atom initiates the attack on the carbon atom bearing the chlorine. ucsb.edu

Thiols : Thiolate anions (RS⁻), generated by deprotonating thiols, are excellent nucleophiles and can readily displace the chloride to form thioethers. masterorganicchemistry.com Thiolates are generally more nucleophilic than their alkoxide counterparts. masterorganicchemistry.com The reaction of biothiols with chloro-substituted aromatic compounds has been studied, demonstrating the feasibility of this transformation. researchgate.net

Alkoxides : Alkoxide ions (RO⁻) can replace the chlorine atom to yield the corresponding aryl ether. These reactions are typically carried out under basic conditions to generate the alkoxide from the corresponding alcohol. hud.ac.uk

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileReagent ExampleProduct Type
AmineR-NH₂N-Aryl Amine
ThiolR-SHAryl Thioether
AlkoxideR-OH / BaseAryl Ether

Mechanistic Investigations of Chlorine Displacement Kinetics

The mechanism of nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination pathway. semanticscholar.org

Nucleophilic Attack : The nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

Chloride Elimination : The aromaticity of the ring is restored by the elimination of the chloride leaving group. libretexts.org

The rate of these reactions is influenced by several factors:

Nucleophile Strength : More potent nucleophiles will generally lead to faster reaction rates. masterorganicchemistry.com

Solvent : Polar aprotic solvents are often used to solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile.

Electronic Effects : The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

Kinetic studies on analogous systems, such as the reaction of nitrofluorobenzenes with various nucleophiles, provide insight into the rate-determining step. hud.ac.uk Depending on the nucleophile and substrate, either the formation of the Meisenheimer complex or its decomposition can be the rate-limiting step. hud.ac.uk

Carbonyl Group Reactivity: Reductions and Oxidations

The ketone functionality in the propanone side chain is a key site for chemical transformations, including reductions to alcohols and various oxidative reactions.

Stereoselective Reduction of the Ketone Functionality

The reduction of the ketone in this compound yields the corresponding secondary alcohol, 1-(3-chloro-4-methoxyphenyl)propan-2-ol. The use of chiral reducing agents or catalysts can achieve this transformation with high stereoselectivity, producing a specific enantiomer of the alcohol product. Biocatalytic reductions using yeast or specific enzymes are known to be effective for the asymmetric reduction of similar ketones, such as 3-chloropropiophenone, to yield chiral alcohols with high enantiomeric excess. researchgate.net These methods offer an environmentally friendly and highly selective route to chiral building blocks. researchgate.net

The table below shows potential outcomes of stereoselective reduction.

Reduction MethodProduct Configuration
Asymmetric Hydrogenation(R)- or (S)-1-(3-chloro-4-methoxyphenyl)propan-2-ol
Biocatalysis (e.g., Yeast)(R)- or (S)-1-(3-chloro-4-methoxyphenyl)propan-2-ol

Oxidative Transformations of the Propanone Backbone

The propanone side chain can undergo various oxidative reactions. For instance, oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives. While specific oxidative transformations for this compound are not detailed in the search results, related structures undergo oxidative dearomatization, which can be followed by cyclization reactions. nih.gov

Electrophilic Aromatic Substitution and Directed Functionalization of the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org An atom, typically hydrogen, attached to the aromatic ring is replaced by an electrophile. byjus.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu

The regioselectivity of EAS reactions on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the chloro, methoxy (B1213986), and propan-2-one groups.

Methoxy Group (-OCH₃) : This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Chloro Group (-Cl) : This is a deactivating, ortho-, para-directing group. It withdraws electron density inductively but can donate electron density through resonance.

Propan-2-one Group (-CH₂C(O)CH₃) : This group is generally considered to be deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl group.

The outcome of an electrophilic aromatic substitution reaction will be determined by the interplay of these directing effects. The strongly activating methoxy group will likely dominate the directing effect, favoring substitution at the positions ortho and para to it. Given that the para position is already occupied by the chloro group, substitution would be expected to occur at the position ortho to the methoxy group (and meta to the chloro group).

The following table outlines the directing effects of the substituents on the phenyl ring.

SubstituentPositionElectronic EffectDirecting Influence
-OCH₃4Activating (Resonance)Ortho, Para
-Cl3Deactivating (Inductive)Ortho, Para
-CH₂C(O)CH₃1Deactivating (Inductive/Resonance)Meta

Condensation Reactions Leading to Heterocyclic Frameworks

The chemical architecture of this compound, featuring a reactive ketone functional group and acidic α-hydrogens on the methyl group, renders it a versatile precursor for the synthesis of various heterocyclic compounds through condensation reactions. These reactions typically proceed via an initial carbon-carbon bond-forming step, such as an aldol (B89426) or Claisen-Schmidt condensation, to generate an intermediate that can subsequently undergo cyclization.

A primary pathway involves the Claisen-Schmidt condensation, which is a type of crossed aldol condensation between a ketone with α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens. scribd.comwikipedia.org In this context, this compound can react with various substituted aromatic aldehydes in the presence of a base (e.g., sodium hydroxide) to form α,β-unsaturated ketone intermediates, which are analogues of chalcones. scribd.comnih.gov These intermediates are pivotal in heterocyclic synthesis. sciensage.info

Synthesis of Pyrazoles: Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, can be readily synthesized from these α,β-unsaturated ketone intermediates. The reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) or its derivatives is a common and effective method for this transformation. researchgate.netmdpi.com The process involves a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole (B372694) ring. researchgate.net This approach, a variation of the Knorr pyrazole synthesis, allows for the creation of a diverse library of pyrazole derivatives by varying the initial aromatic aldehyde and the hydrazine reagent. jk-sci.combeilstein-journals.org

Synthesis of Isoxazoles: Similarly, isoxazoles, which are five-membered heterocycles containing adjacent nitrogen and oxygen atoms, can be synthesized from the same α,β-unsaturated ketone precursors. This is typically achieved through a condensation reaction with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base. nih.gov The reaction mechanism involves the formation of an oxime intermediate, followed by an intramolecular Michael addition and subsequent cyclization to form the isoxazole (B147169) ring. wpmucdn.comwpmucdn.com The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from a related brominated chalcone (B49325) highlights the viability of this synthetic route. wpmucdn.comwpmucdn.com

Table 1: Potential Heterocyclic Products from this compound
Initial ReactionCondensation PartnerCyclization ReagentResulting Heterocyclic Framework
Claisen-Schmidt CondensationAromatic Aldehyde (Ar-CHO)Hydrazine (H₂NNH₂)Pyrazole
Claisen-Schmidt CondensationAromatic Aldehyde (Ar-CHO)Hydroxylamine (NH₂OH)Isoxazole
Acylation then CondensationEster (e.g., diethyl oxalate)Hydrazine (H₂NNH₂)Pyrazolone

Substituent Effects: Influence of Chlorine and Methoxy Groups on Reaction Selectivity and Rate

The reactivity of this compound is significantly modulated by the electronic properties of the chlorine and methoxy substituents on the phenyl ring. These groups influence the electron density distribution across the molecule, affecting the reactivity of both the aromatic ring and the propanone side chain through a combination of inductive and resonance effects. minia.edu.egyoutube.com

Electronic Effects:

Influence on Reaction Rate:

Reactions on the Aromatic Ring (e.g., Electrophilic Substitution): The activating methoxy group makes the ring more susceptible to electrophilic attack than benzene (B151609), while the deactivating chlorine atom tempers this reactivity. The powerful +R effect of the methoxy group is the dominant factor, directing incoming electrophiles to the positions ortho and para to it (the C-3 and C-5 positions). However, the C-3 position is already occupied by chlorine, and the C-5 position is sterically hindered by the adjacent propanone group, influencing regioselectivity.

Influence on Selectivity:

The directing effects of the substituents are crucial for determining the regioselectivity of reactions on the aromatic ring. The methoxy group is a strong ortho, para-director, while the chlorine atom is also an ortho, para-director (despite being a deactivator). libretexts.orgyoutube.com In this 3-chloro-4-methoxy substitution pattern, the two groups work in concert to direct incoming electrophiles primarily to the C-5 position (ortho to the methoxy group and meta to the chlorine).

Steric Effects:

Steric hindrance primarily arises from the chlorine atom's position ortho to the methoxy group and the bulk of the propanone side chain. brainkart.com While the electronic effects are generally dominant in determining reactivity, steric factors can influence the rate by impeding the approach of bulky reagents to either the carbonyl carbon or adjacent positions on the aromatic ring. brainkart.comresearchgate.net For instance, in electrophilic aromatic substitution, attack at the C-5 position may be slightly slower than in an unhindered system due to the adjacent side chain.

Table 2: Summary of Substituent Effects in this compound
SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Overall Effect on RingInfluence on α-Proton Acidity
Methoxy (-OCH₃)para (to side chain)Weakly WithdrawingStrongly DonatingActivatingDecreases
Chlorine (-Cl)meta (to side chain)Strongly WithdrawingWeakly DonatingDeactivatingIncreases

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3 Chloro 4 Methoxyphenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and relative abundance of protons and carbons within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(3-Chloro-4-methoxyphenyl)propan-2-one is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), and methyl protons. The aromatic protons on the substituted benzene (B151609) ring typically appear in the downfield region (δ 6.8-7.5 ppm). Due to the substitution pattern, three distinct signals are anticipated: a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet-like signal for the proton at C2. The methoxy group protons (-OCH₃) are expected to resonate as a sharp singlet around δ 3.9 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring would appear as a singlet around δ 3.7 ppm, and the terminal methyl protons (-CH₃) of the ketone group would also be a singlet, but further upfield, around δ 2.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (around δ 205 ppm). The aromatic carbons show signals in the range of δ 110-155 ppm, with carbons directly attached to the electronegative oxygen and chlorine atoms (C4 and C3) appearing at lower field. The methoxy carbon (-OCH₃) would have a characteristic signal around δ 56 ppm. The methylene carbon (-CH₂-) and the methyl carbon (-CH₃) would appear in the upfield region of the spectrum, around δ 50 ppm and δ 30 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
C=O - - - ~205
CH₃ (ketone) ~2.1 Singlet 3H ~30
CH₂ ~3.7 Singlet 2H ~50
Ar-H2 ~7.2 Doublet 1H ~128
Ar-H5 ~6.9 Doublet 1H ~112
Ar-H6 ~7.1 Doublet of Doublets 1H ~129
OCH₃ ~3.9 Singlet 3H ~56
Ar-C1 - - - ~129
Ar-C3 - - - ~123

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms. youtube.comemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key COSY correlation would be observed between the aromatic protons on adjacent carbons (H5 and H6). Since the aliphatic protons in the side chain (-CH₂- and -CH₃) are separated by the carbonyl group, no direct COSY cross-peaks are expected between them. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com It allows for the direct assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~56 ppm, confirming their assignment as the methoxy group.

Table 2: Expected Key HMBC Correlations for this compound

Proton Signal (δ ppm) Correlated Carbon Signals (Atom Position) Information Gained
CH₂ (~3.7) C=O, Ar-C1, Ar-C2, Ar-C6 Confirms attachment of the propanone side chain to the aromatic ring at C1.
CH₃ (~2.1) C=O, CH₂ Confirms the ketone structure and its position relative to the methyl and methylene groups.
OCH₃ (~3.9) Ar-C4 Confirms the position of the methoxy group on the aromatic ring.
Ar-H2 (~7.2) Ar-C4, Ar-C6, CH₂ Establishes connectivity within the aromatic ring and to the side chain.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. thermofisher.com

The vibrational spectra of this compound are dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band in the FT-IR spectrum, typically between 1700-1725 cm⁻¹, is characteristic of the ketone carbonyl stretch. nih.gov This band may appear as a weaker signal in the Raman spectrum. sapub.org

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com

Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups are expected in the 2850-3000 cm⁻¹ range. nih.gov

C-O (Ether) Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) gives rise to strong C-O stretching bands, typically appearing in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 800-600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Frequency Range (cm⁻¹) Typical Intensity (FT-IR)
C=O (Ketone) Stretching 1700 - 1725 Strong
Aromatic C-H Stretching 3000 - 3100 Medium-Weak
Aliphatic C-H Stretching 2850 - 3000 Medium
Aromatic C=C Stretching 1450 - 1600 Medium-Strong
C-O (Ether) Asymmetric Stretch 1200 - 1250 Strong

To achieve a more precise and reliable assignment of the observed vibrational bands, experimental data is often supplemented with quantum chemical calculations. iosrjournals.org Methods like Density Functional Theory (DFT), using basis sets such as B3LYP/6-311++G(d,p), are employed to calculate the optimized molecular geometry and theoretical vibrational frequencies. nih.govresearchgate.netnih.gov

A key output of these calculations is the Potential Energy Distribution (PED). iosrjournals.org PED analysis provides a quantitative description of each normal vibrational mode in terms of the contributions from various internal coordinates (e.g., bond stretching, angle bending). dergipark.org.tr This allows for the unambiguous assignment of complex vibrations that arise from the coupling of multiple motions, which is common in the fingerprint region of the spectrum. For example, a band around 1150 cm⁻¹ might be shown by PED to be a mixed mode with contributions from aromatic C-H in-plane bending and C-C stretching, rather than a pure vibration. nih.gov

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern upon ionization. For this compound (molecular formula C₁₀H₁₁ClO₂), the molecular weight is 198.64 g/mol .

The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 198. An important feature would be the isotopic peak at m/z 200 ([M+2]⁺), with an intensity approximately one-third that of the molecular ion peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio). nist.gov

The primary fragmentation pathways for ketones involve α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. youtube.comnih.gov

Cleavage of the C-C bond between the carbonyl and methyl groups: This results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion at m/z 183.

Cleavage of the C-C bond between the carbonyl and methylene groups: This leads to the formation of a methylcarbonyl radical and a stable benzylic carbocation. The most prominent peak in the spectrum is often due to the 3-chloro-4-methoxybenzyl cation at m/z 157. This fragment is particularly stable due to resonance.

Further Fragmentation: The fragment at m/z 157 can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 129.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula Origin
198/200 Molecular Ion [M]⁺ [C₁₀H₁₁ClO₂]⁺ Ionization of the parent molecule
183/185 [M - CH₃]⁺ [C₉H₈ClO₂]⁺ α-cleavage, loss of a methyl radical
157/159 [CH₂C₆H₃(Cl)(OCH₃)]⁺ [C₈H₈ClO]⁺ α-cleavage, formation of the 3-chloro-4-methoxybenzyl cation
129/131 [C₇H₅Cl]⁺ [C₇H₅Cl]⁺ Loss of CO from the m/z 157 fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of an unknown compound by measuring its mass with extremely high precision. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars). This is achieved by using analyzers, such as Time-of-Flight (TOF) or Orbitrap, capable of mass resolutions exceeding 10,000.

For this compound, with the molecular formula C₁₀H₁₁ClO₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁶O). This calculated exact mass serves as a benchmark against which the experimentally measured mass is compared. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental formula, effectively ruling out other potential compositions.

Table 1: Theoretical Exact Mass of this compound
ParameterValue
Molecular FormulaC₁₀H₁₁ClO₂
Calculated Monoisotopic Mass198.04476 Da
Nominal Mass198 Da

Tandem Mass Spectrometry for Detailed Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. In a typical experiment, the protonated molecule [M+H]⁺ of this compound would be isolated and then subjected to collision-induced dissociation (CID). The fragmentation patterns observed are governed by the molecule's inherent chemical structure, with bonds cleaving at their weakest points to form stable neutral molecules and charged fragments.

For ketones like this compound, a primary and highly characteristic fragmentation pathway is the α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. Another significant pathway is benzylic cleavage. Key fragmentation pathways would include:

Loss of Acetone (B3395972): Cleavage of the benzylic C-C bond can lead to the formation of a stable 3-chloro-4-methoxybenzyl cation.

Formation of an Acylium Ion: α-cleavage can result in the loss of a methyl radical to form a stable acylium ion.

Ring-based Fragmentations: The substituted phenyl ring itself can undergo fragmentation, often leading to characteristic ions.

These fragmentation patterns are crucial for distinguishing between isomers, which may have identical exact masses but different structural arrangements. nih.gov

Table 2: Predicted Major Fragmentation Pathways for [M+H]⁺ of this compound
Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Proposed Structure of Product Ion
199.0526CH₂CO (Ketene)157.01583-Chloro-4-methoxybenzyl cation
199.0526CH₃• (Methyl radical)184.02911-(3-chloro-4-methoxyphenyl)acetylium ion
157.0158CO (Carbon monoxide)129.0209Chloromethoxy-substituted tropylium-type ion

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While mass spectrometry provides invaluable data on the elemental composition and connectivity of a molecule in the gas phase, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique determines the precise spatial arrangement of atoms within a single crystal by analyzing the diffraction pattern produced when it is irradiated with X-rays. The resulting three-dimensional model reveals exact bond lengths, bond angles, and torsional angles, confirming the molecule's conformation.

Although a crystal structure for this compound itself is not publicly available, data from closely related derivatives provide significant insight into the expected solid-state behavior. The analysis of such derivatives is crucial for understanding how structural modifications influence crystal packing and intermolecular interactions.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystal structure of 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, a derivative of the target compound, has been determined, providing valuable crystallographic data. researchgate.net The fundamental packing arrangement of a crystal is described by its unit cell—the smallest repeating unit—and its symmetry, defined by the crystal system and space group. researchgate.net These parameters are unique to a specific crystalline form of a compound. The derivative was found to crystallize in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. researchgate.net

Table 3: Crystallographic Data for 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.8873 (3)
b (Å)25.0467 (10)
c (Å)7.3041 (3)
β (°)99.016 (4)
Volume (ų)1063.74 (8)
Z (Molecules per unit cell)4

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The arrangement of molecules within a crystal lattice is directed by a network of non-covalent intermolecular interactions. rsc.org Hydrogen bonds are among the most significant of these, profoundly influencing a compound's physical properties. In the crystal structure of the derivative 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one, a distinct intermolecular hydrogen bond is observed. researchgate.net

Specifically, an N—H group on one molecule acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule serves as the acceptor. researchgate.net This specific N—H···O interaction links the molecules together, forming a chain that propagates along the nih.gov crystallographic direction. researchgate.net In related structures, weaker C—H···O contacts are also observed, further contributing to the stability of the crystal packing. The absence of strong hydrogen bond donors (like O-H or N-H) in the parent compound this compound suggests that its crystal packing would be primarily governed by weaker van der Waals forces and potentially weak C—H···O or C—H···Cl interactions.

Computational and Theoretical Investigations of 1 3 Chloro 4 Methoxyphenyl Propan 2 One

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijcps.org It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with considerable accuracy.

Geometry Optimization and Prediction of Bond Lengths, Bond Angles, and Dihedral Angles

Geometry optimization is a computational process to find the most stable conformation of a molecule, corresponding to the lowest possible ground state energy. stackexchange.com For 1-(3-Chloro-4-methoxyphenyl)propan-2-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its optimized three-dimensional structure. nih.gov This process yields precise predictions of the molecule's bond lengths, bond angles, and dihedral angles. While specific DFT data for this exact compound is not available, the expected values would be in line with those of similar chemical structures. researchgate.netresearchgate.netnih.gov The planarity of the phenyl ring and the orientation of the methoxy (B1213986) and propanone groups are critical outcomes of this analysis.

Interactive Table 1: Predicted Geometrical Parameters for this compound. (Note: The values presented are representative and not from specific calculations for the title compound.)

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and their Chemical Significance

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. wikipedia.orgmultidisciplinaryjournals.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. multidisciplinaryjournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring. The LUMO is likely distributed over the propan-2-one moiety and the electron-withdrawing 3-chloro-substituted part of the phenyl ring. researchgate.netresearchgate.net The precise energies of these orbitals and the resulting energy gap would be determined through DFT calculations. researchgate.net Understanding the distribution and energies of these orbitals is key to predicting the molecule's behavior in chemical reactions. wuxibiology.com

Interactive Table 2: Predicted Frontier Molecular Orbital Energies. (Note: Values are illustrative and not from specific calculations for the title compound.)

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net

Typically, red and yellow regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. mdpi.com These are often found around electronegative atoms like oxygen or nitrogen. researchgate.net Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack, usually around hydrogen atoms bonded to electronegative atoms. mdpi.comresearchgate.net Green areas represent neutral or zero potential.

In the MEP surface of this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the carbonyl and methoxy groups, as well as the chlorine atom. These sites would be the primary targets for electrophiles. Positive potential (blue) would be concentrated on the hydrogen atoms, particularly those on the aromatic ring and the methyl groups, making them susceptible to interaction with nucleophiles. nih.govnih.gov

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analyses for Intermolecular Forces

Understanding the intermolecular forces that govern molecular packing in the solid state is crucial for predicting the physical properties of a compound. Hirshfeld surface analysis is a powerful method used to visualize and quantify these non-covalent interactions within a crystal lattice. scirp.orgresearchgate.net

Quantitative Assessment of Hydrogen Bonds, Van der Waals, and Steric Interactions

For this compound, the analysis would likely reveal significant contributions from several types of interactions. Due to the abundance of hydrogen atoms, H···H contacts (van der Waals forces) are expected to be the most prevalent. nih.gov Other important interactions would include C···H/H···C contacts, O···H/H···O contacts (indicative of weak C-H···O hydrogen bonds), and Cl···H/H···Cl contacts. researchgate.netnih.gov These interactions collectively stabilize the crystal structure.

Interactive Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. (Note: Percentages are based on similar molecules and are not from specific calculations for the title compound.)

Two-Dimensional Fingerprint Plots for Detailed Interaction Visualization

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface and provide a unique summary of all intermolecular contacts in the crystal. mdpi.comcrystalexplorer.net These plots represent the combination of de (the distance from a point on the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface). nih.gov

Different types of interactions have characteristic appearances on the 2D fingerprint plot. For example, strong hydrogen bonds typically appear as distinct, sharp spikes, while H···H contacts form a large, diffuse region in the middle of the plot. nih.gov C-H···π interactions appear as "wings" on the top left and bottom right of the plot. crystalexplorer.net

The fingerprint plot for this compound would be decomposed to show the specific contributions of each atom-pair contact. researchgate.net This detailed visualization would confirm the presence and nature of the interactions quantified in the Hirshfeld analysis, such as the characteristic spikes for C-H···O and C-H···Cl interactions and the broad distribution for H···H van der Waals forces. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational space of a molecule and understand its dynamic behavior over time. This method simulates the movement of atoms and molecules, providing insights into how a molecule folds, changes shape, and interacts with its environment. For a molecule like this compound, MD simulations could reveal the preferred three-dimensional structures, the flexibility of the propanone side chain relative to the substituted phenyl ring, and the energetic barriers between different conformations.

However, a thorough search of academic databases and chemical literature did not yield any studies that have applied molecular dynamics simulations to this compound. Consequently, data on its conformational landscapes, including tables of dihedral angles, potential energy surfaces, and analyses of its dynamic behavior in various solvents, remain uncharacterized.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure of a molecule. From these calculations, a variety of descriptors and reactivity indices can be derived. These parameters are invaluable for predictive modeling, offering insights into the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack.

Utility of 1 3 Chloro 4 Methoxyphenyl Propan 2 One As a Key Synthon in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Pharmaceutical Intermediates

The structural motif of a substituted phenylpropanone is a common feature in many biologically active compounds, making 1-(3-Chloro-4-methoxyphenyl)propan-2-one a crucial starting material for the synthesis of various pharmaceutical intermediates. The presence of the chloro and methoxy (B1213986) groups on the phenyl ring allows for further functionalization and influences the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Construction of Diverse Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals. The ketone functionality in this compound provides a reactive handle for the construction of these important ring systems through various cyclization strategies.

One common approach is the synthesis of pyrazoles , which can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.govgoogle.comharvard.edu While this compound is not a 1,3-dicarbonyl itself, it can be readily converted into one through reactions such as Claisen condensation with an appropriate ester. The resulting β-diketone can then undergo cyclization with hydrazines to yield pyrazoles bearing the 3-chloro-4-methoxyphenyl moiety.

Another important class of heterocycles, pyridines , can be synthesized via the Hantzsch pyridine (B92270) synthesis. wikipedia.orgchemtube3d.comorganic-chemistry.orgnih.govyoutube.com This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. While the direct application of this compound in the classical Hantzsch synthesis is not straightforward, modifications of this reaction or other pyridine syntheses that utilize ketone precursors could potentially incorporate this synthon.

Furthermore, the synthesis of thiophenes , specifically 2-aminothiophenes, can be accomplished through the Gewald reaction. organic-chemistry.orgwikipedia.orgresearchgate.netarkat-usa.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. This compound can serve as the ketone component in this reaction, leading to the formation of highly functionalized thiophenes that are valuable intermediates in medicinal chemistry.

The following table summarizes potential heterocyclic scaffolds that can be synthesized from this compound based on established synthetic methodologies for analogous ketones.

Heterocyclic ScaffoldGeneral Synthetic MethodPotential Role of this compound
Pyrazole (B372694)Knorr Pyrazole SynthesisPrecursor to the required 1,3-dicarbonyl compound
PyridineHantzsch Pyridine SynthesisPotential ketone component in modified procedures
ThiopheneGewald ReactionDirect ketone starting material

Applications in Stereocontrolled Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound can be utilized as a prochiral substrate for the stereocontrolled synthesis of valuable chiral building blocks, such as chiral amino alcohols.

One of the most powerful methods for achieving stereocontrol is the use of chiral auxiliaries . nih.govfrontiersin.orgorganic-chemistry.orgresearchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For example, the ketone group of this compound can be converted into an enolate, which can then react with an electrophile in the presence of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to introduce a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Another important strategy is the asymmetric reduction of the ketone functionality. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The reduction of the carbonyl group in this compound would generate a chiral secondary alcohol. Subsequent chemical transformations, such as the introduction of an amino group via reductive amination of an intermediate α-hydroxy ketone, can lead to the synthesis of chiral amino alcohols. frontiersin.orgnih.govmdpi.comdiva-portal.orgresearchgate.net These chiral amino alcohols are important synthons for a variety of pharmaceuticals.

The following table outlines potential stereocontrolled transformations of this compound.

TransformationMethodResulting Chiral Building Block
Asymmetric AlkylationEnolate chemistry with chiral auxiliariesChiral α-substituted ketones
Asymmetric Aldol (B89426) ReactionEnolate chemistry with chiral auxiliaries or chiral catalystsChiral β-hydroxy ketones
Asymmetric ReductionChiral reducing agents or catalytic asymmetric hydrogenationChiral secondary alcohols
Asymmetric Reductive AminationEnzymatic or chemo-catalytic methods on a derived α-hydroxy ketoneChiral amino alcohols

Role in the Synthesis of Agrochemical Constituents

The structural motifs present in this compound are also found in a number of agrochemicals, particularly fungicides and herbicides. The substituted phenyl ring is a common feature in many commercial pesticides, and the propanone side chain provides a versatile point for further chemical modification.

For instance, several classes of fungicides , such as the triazole fungicides, are synthesized from substituted propiophenone (B1677668) precursors. organic-chemistry.orgwikipedia.org The synthesis of these fungicides often involves the α-bromination of the propiophenone followed by nucleophilic substitution with 1,2,4-triazole. This compound, being a substituted propanone, is a plausible starting material for the synthesis of novel triazole-containing fungicides. The presence of the chloro and methoxy substituents on the phenyl ring can influence the efficacy and spectrum of activity of the final product.

Similarly, certain classes of herbicides are derived from substituted phenylpyrazoles. organic-chemistry.org As discussed previously, this compound can be a precursor to pyrazole derivatives. By carefully selecting the reaction partners, it is possible to synthesize pyrazole-based herbicides incorporating the 3-chloro-4-methoxyphenyl moiety.

The following table highlights potential agrochemical applications of this compound.

Agrochemical ClassKey Synthetic IntermediatePotential Application of this compound
Triazole Fungicidesα-Halo-propiophenonesStarting material for the synthesis of novel fungicides
Pyrazole HerbicidesSubstituted pyrazolesPrecursor for the synthesis of novel herbicides

Strategies for Diversity-Oriented Synthesis Leveraging the Propanone Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery. researchgate.net The core principle of DOS is to start with a common scaffold and systematically introduce structural diversity through a series of branching reaction pathways.

This compound is an excellent starting point for DOS due to its multiple reactive sites. The ketone can undergo a variety of reactions, such as aldol condensations, Wittig reactions, and reductive aminations, to introduce diversity at this position. The aromatic ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, taking advantage of the directing effects of the existing chloro and methoxy substituents.

By employing a combinatorial approach, where different reaction partners are used in each step, a large and diverse library of compounds can be generated from this single starting material. For example, a DOS strategy could involve:

Initial diversification at the ketone: Reacting this compound with a library of different aldehydes in an aldol condensation to create a set of α,β-unsaturated ketones.

Heterocycle formation: Cyclizing the resulting α,β-unsaturated ketones with a variety of binucleophiles (e.g., hydrazines, ureas, amidines) to generate a diverse collection of heterocyclic scaffolds.

Aromatic ring functionalization: Subjecting a subset of the synthesized heterocycles to further diversification through reactions on the aromatic ring, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.

This systematic approach allows for the exploration of a vast chemical space, increasing the probability of discovering novel compounds with desired biological activities.

Prospective Research Avenues and Emerging Applications of 1 3 Chloro 4 Methoxyphenyl Propan 2 One

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aromatic ketones is a cornerstone of organic chemistry, and future research will likely focus on developing more sustainable and efficient methods for producing 1-(3-Chloro-4-methoxyphenyl)propan-2-one and its derivatives. Modern synthetic strategies prioritize environmental compatibility, atom economy, and process safety.

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions. For the synthesis of related chiral molecules, such as 4-methoxyphenyl-1,2-propanediol, biocatalytic cascades using enzymes like benzaldehyde (B42025) lyase and alcohol dehydrogenases have proven effective. acs.org A prospective route could involve the enzymatic reduction of the ketone in this compound to produce valuable chiral alcohol building blocks. researchgate.netmdpi.com Multicomponent reactions (MCRs) mediated by biocatalysts are also gaining traction for rapidly building molecular complexity from simple precursors in a single step. encyclopedia.pub

Mechanochemistry : Solvent-free synthesis using techniques like high-speed ball milling can reduce waste and energy consumption. This approach has been successfully applied to the synthesis of chalcones, which share a similar aromatic ketone core. mdpi.com Developing a mechanochemical route to this compound could offer a greener alternative to traditional solvent-based methods.

Flow Chemistry : Continuous-flow synthesis provides enhanced control over reaction parameters, improves safety, and facilitates scalability. nih.gov A flow-based process for synthesizing this compound would allow for precise temperature and pressure management, potentially increasing yield and purity while minimizing reaction time. Flow systems are particularly well-suited for integration with real-time monitoring techniques. jasco-global.com

Table 1: Comparison of Prospective Sustainable Synthetic Methodologies
MethodologyPrinciplePotential Advantages for Synthesizing this compoundKey Research Focus
BiocatalysisUse of enzymes or whole-cell systems for chemical transformations.High stereoselectivity for chiral derivatives; mild reaction conditions (room temperature, aqueous media); reduced environmental impact. acs.orgresearchgate.netScreening for novel enzymes, enzyme immobilization, and process optimization.
MechanochemistryUsing mechanical force (e.g., grinding, milling) to induce chemical reactions.Solvent-free or low-solvent conditions; reduced waste; potential for novel reactivity. mdpi.comOptimizing milling parameters and exploring catalyst compatibility.
Flow ChemistryPerforming reactions in a continuously flowing stream rather than a batch.Enhanced safety and scalability; precise control over reaction parameters; easy integration with purification and monitoring. nih.govReactor design, optimization of flow rates, and integration of in-line analytics.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. In-situ spectroscopic techniques allow chemists to track the concentrations of reactants, intermediates, and products without sampling, providing a detailed kinetic and mechanistic understanding.

Fourier-Transform Infrared (FTIR) Spectroscopy : In-situ FTIR is a powerful tool for monitoring functional group transformations. wikipedia.org The synthesis of the target ketone could be tracked by observing the appearance and growth of the characteristic carbonyl (C=O) stretching vibration, typically found around 1680-1720 cm⁻¹. researchgate.netyoutube.com This allows for the precise determination of reaction endpoints and the identification of any side reactions involving the carbonyl group.

Raman Spectroscopy : Raman spectroscopy is highly complementary to FTIR, particularly for reactions in aqueous or polar media where infrared analysis can be challenging. acs.org It can be used to monitor the C=O bond as well as vibrations within the aromatic ring. beilstein-journals.org For reactions involving low concentrations, techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to amplify the signal, enabling trace-level detection and monitoring. jasco-global.comrsc.org

UV-Visible (UV-Vis) Spectroscopy : The aromatic nature of this compound makes it suitable for analysis by UV-Vis spectroscopy. Changes in the conjugation of the π-electron system during the reaction would lead to shifts in the absorption spectrum, which can be correlated with the concentration of specific species in the reaction mixture. wikipedia.org

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
TechniquePrinciplePotential Application in Synthesis
In-Situ FTIRMeasures the absorption of infrared radiation by molecular vibrations.Real-time tracking of the carbonyl (C=O) group formation/consumption; monitoring reactant disappearance. youtube.comrsc.org
In-Situ RamanMeasures the inelastic scattering of monochromatic light.Monitoring reactions in aqueous media; tracking changes in the aromatic ring and C=C bonds. acs.orgbeilstein-journals.org
In-Situ UV-VisMeasures the absorption of ultraviolet and visible light due to electronic transitions.Quantifying aromatic species; tracking changes in conjugation during the reaction. wikipedia.org

Predictive Computational Modeling for Enhanced Chemical Reactivity and Selectivity

Computational chemistry is an indispensable tool for predicting molecular properties and reaction outcomes, thereby guiding experimental design and accelerating discovery. jstar-research.comnih.gov

Density Functional Theory (DFT) : DFT calculations can provide deep insights into the electronic structure of this compound. bohrium.com By modeling reaction pathways and calculating the energies of transition states, researchers can predict the most likely sites of reaction (e.g., electrophilic aromatic substitution on the ring vs. nucleophilic addition at the carbonyl carbon). acs.orgmdpi.com Such studies can rationalize the influence of the chloro and methoxy (B1213986) substituents on the compound's reactivity and help in designing catalysts for selective transformations. nih.govnih.gov

Machine Learning and AI : Emerging machine learning models can predict reaction yields, selectivity, and optimal conditions by learning from vast datasets of known chemical reactions. nih.gov A future research avenue would involve developing predictive models for the functionalization of substituted ketones, which could rapidly screen potential reaction conditions for this compound, saving significant experimental time and resources.

Design and Synthesis of Functional Materials Incorporating the Compound's Molecular Moiety

The unique combination of functional groups in this compound makes its core structure an attractive building block for novel functional materials.

High-Performance Polymers : The aryl ketone moiety is a key component of high-performance polymers like Poly(aryl ether ketones) (PAEKs). Incorporating the 3-chloro-4-methoxyphenyl unit into a polymer backbone could modulate key properties. The introduction of fluorine-containing groups is known to influence the dielectric constant, solubility, and thermal stability of polymers. nih.gov Similarly, the chloro and methoxy groups on the phenyl ring could be used to fine-tune these characteristics for applications in electronics or aerospace. The ketone group itself can serve as a reactive site for cross-linking or further polymer modification. rsc.org

Functional Side Chains : The entire molecule could be attached as a pendent group to a polymer backbone. Chloromethylated polymers are common intermediates for such functionalization. researchgate.net The specific electronic and steric properties of the 3-chloro-4-methoxyphenylpropan-2-one moiety could impart unique optical, thermal, or chemical-sensing properties to the resulting material.

Table 3: Potential Applications in Functional Materials
Material TypeRole of the MoietyPotential Properties and Applications
Poly(aryl ether ketones)Monomer precursorEnhanced thermal stability, chemical resistance, and tunable dielectric properties for advanced electronics and coatings. nih.gov
Functionalized Polystyrenes/PolysulfonesPendent side groupModified solubility, refractive index, and surface properties for membranes, optical films, or specialty plastics. researchgate.net
Cross-linked NetworksCross-linking agent via the ketone groupCreation of thermoset resins with high mechanical strength and thermal stability for composites and adhesives. cuni.cz

Future Exploration in Catalysis and Supramolecular Chemistry

The molecular structure of this compound is well-suited for exploration in the fields of catalysis and supramolecular chemistry.

Asymmetric Catalysis : The prochiral ketone group is an ideal substrate for asymmetric reduction to form chiral alcohols. These chiral products are highly valuable intermediates in the pharmaceutical industry. Future research could focus on developing novel organocatalysts or transition-metal complexes that can reduce the ketone with high enantioselectivity. mdpi.com

Supramolecular Chemistry : The substituted aromatic ring can participate in a range of non-covalent interactions, including π-π stacking, hydrogen bonding (to the methoxy oxygen), and halogen bonding (involving the chlorine atom). This makes the molecule a potential building block for constructing complex, self-assembled supramolecular structures such as gels, liquid crystals, or molecular cages. nih.gov The dynamics of how these assemblies form and their ability to encapsulate guest molecules could be a fruitful area of investigation.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(3-Chloro-4-methoxyphenyl)propan-2-one, and how is purity optimized?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-chloro-4-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group.
  • Purification : Recrystallization using ethanol or methanol is effective due to the compound’s moderate polarity. Column chromatography (silica gel, hexane/ethyl acetate gradient) can resolve byproducts like diacetylated derivatives.
  • Validation : Monitor reaction progress via TLC and confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., methoxy group at C4, chloro at C3) and ketone resonance (δ ~2.1 ppm for CH₃CO).
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. Hydrogen-bonding networks (e.g., C=O···H interactions) are analyzed using graph set notation (e.g., S(6) motifs) .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, OMe) influence nucleophilic substitution reactions at the ketone group?

  • Mechanistic Insights :

  • The electron-withdrawing Cl group at C3 deactivates the ring, directing nucleophiles (e.g., amines) to the para position relative to the methoxy group.
  • Methoxy’s electron-donating nature enhances resonance stabilization of intermediates.
  • Kinetic Studies : Compare reaction rates with analogs lacking substituents using UV-Vis spectroscopy or GC-MS .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Analysis :

  • X-ray data reveal C-H···O and π-π stacking (3.8–4.2 Å) between aromatic rings.
  • Graph set analysis (Etter’s method) identifies R₂²(8) motifs from C=O···H-O hydrogen bonds.
  • Thermal stability correlates with packing density: TGA shows decomposition >200°C .

Q. Can DFT calculations predict the compound’s reactivity in photochemical reactions?

  • Computational Approach :

  • Optimize geometry at B3LYP/6-31G(d) level to model excited states.
  • Frontier molecular orbital (FMO) analysis identifies electron-rich (HOMO: methoxy-phenyl) and electron-deficient (LUMO: ketone) regions.
  • Compare computed UV spectra (TD-DFT) with experimental data to validate transitions (e.g., n→π* at ~280 nm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods to avoid inhalation of vapors (LD50 data inferred from analogs: ~500 mg/kg, rat).
  • Store in amber glass bottles at 4°C to prevent photodegradation.
  • Neutralize waste with 10% NaOH before disposal to hydrolyze reactive ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methoxyphenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-methoxyphenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.